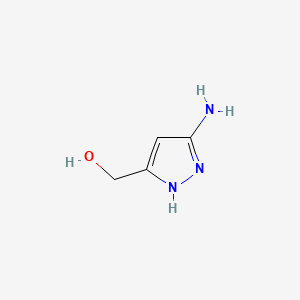

(3-Amino-1H-pyrazol-5-yl)methanol

Overview

Description

(3-Amino-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-Amino-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

This compound is characterized by its pyrazole ring, which is known for its pharmacological versatility. The presence of an amino group at the 3-position and a hydroxymethyl group at the 5-position enhances its solubility and reactivity, making it a valuable scaffold in drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values demonstrating sub-micromolar activity in the presence of bioavailable copper .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | < 0.125 |

| Methicillin-resistant S. aureus | < 0.125 |

| E. coli | 8 |

2. Anticancer Activity

The compound has also shown promising anticancer properties. It has been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation . In vitro studies demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating its potential as an anticancer agent.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (mM) |

|---|---|

| HeLa | 0.08 |

| MCF7 | 12.07 |

| A549 | 0.5 |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition: The compound interacts with various enzymes through its functional groups, potentially inhibiting key pathways involved in microbial growth and cancer cell proliferation .

2. Molecular Interactions: Molecular docking studies suggest that the compound fits well into active sites of target proteins, showing favorable binding free energy, which enhances its efficacy against specific biological targets.

3. Induction of Apoptosis: In cancer cells, this compound induces apoptosis through pathways that involve mitochondrial dysfunction and activation of caspases, leading to programmed cell death .

Case Studies and Research Findings

A comprehensive review on pyrazole derivatives highlighted the therapeutic potential of compounds similar to this compound, emphasizing their roles in treating infections and cancers . For instance, a derivative demonstrated significant anti-inflammatory effects in neurodegenerative models, suggesting broader applications in neurological disorders .

Scientific Research Applications

Medicinal Chemistry

(3-Amino-1H-pyrazol-5-yl)methanol has shown promise in the development of pharmaceuticals due to its ability to act as a precursor for various bioactive compounds.

Case Studies:

- Kinase Inhibitors: Research has indicated that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds derived from this compound have been synthesized and tested for their efficacy against cancer cell lines, demonstrating significant inhibitory effects on tumor growth .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Compound A | 0.5 | CDK2 |

| Compound B | 0.2 | CDK4 |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.

Research Findings:

In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Agricultural Chemistry

The compound's derivatives are being explored for use in agrochemicals due to their potential as herbicides and fungicides.

Application Insights:

Research indicates that modifications of this compound can enhance herbicidal activity, providing an avenue for developing more effective agricultural products .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Amino-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions using pyrazole precursors. For example, ethanol is a common solvent for dissolving amine and aldehyde precursors, with immediate precipitation observed upon mixing (e.g., yellow crystalline precipitate formation in ethanol-based reactions) . Recrystallization from hot methanol improves purity. Key parameters include:

- Solvent choice : Ethanol or methanol for solubility and purification.

- Stoichiometry : Molar ratios (e.g., 0.01 mol of reactants) to avoid side products.

- Temperature : Controlled heating (e.g., water baths) for reflux or recrystallization .

Table 1: Example reaction conditions from analogous pyrazole syntheses:

| Reactants | Solvent | Temperature | Yield |

|---|---|---|---|

| 4-Aminoantipyrine + Aldehyde | Ethanol | RT → Hot methanol | ~70% |

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : For purity assessment (≥97% purity is achievable via recrystallization) .

- FTIR : Identify functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3400 cm⁻¹).

- NMR : ¹H NMR in DMSO-d₆ resolves pyrazole ring protons (δ 6.5–7.5 ppm) and methanol CH₂ (δ 3.5–4.0 ppm).

- Mass Spectrometry : Confirm molecular weight (169.23 g/mol for C₅H₇N₃O) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or protonation states. Use:

- SHELX refinement : Robust for small-molecule crystallography, especially with high-resolution data .

- DFT calculations : Validate experimental bond lengths/angles (e.g., pyrazole ring planarity) .

- Twinned data handling : SHELXL can refine twinned crystals by partitioning intensity data .

Example: A study resolved disorder in a triazolopyrimidine derivative using SHELXTL and hydrogen-bonding validation .

Q. What strategies optimize the regioselective functionalization of this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Protecting groups : Temporarily block the -NH₂ group with Boc to direct reactions to the -CH₂OH site .

- Catalysis : Pd-mediated coupling for arylations at C-3 or C-5 positions.

- Solvent polarity : Polar aprotic solvents (DMF, NMP) enhance nucleophilic substitution at the hydroxyl group .

Case study: Methanol derivatives of 1,3-dimethylpyrazole achieved 85% regioselectivity using NaH in DMF .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Combine:

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., -CH₂OH vs. -CH₃) with activity.

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity .

Example: A triazolothiadiazine derivative showed enhanced antibacterial activity predicted via logP and H-bond donor analysis .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may stem from:

- Polymorphism : Recrystallize from alternate solvents (e.g., acetonitrile vs. methanol).

- Impurity profiles : Compare HPLC retention times with certified standards .

- Instrument calibration : Validate NMR chemical shifts against reference compounds (e.g., DMSO-d₆ as internal standard) .

A study resolved a 5°C mp variation in a pyrazole analog by repeating DSC under nitrogen .

Properties

IUPAC Name |

(3-amino-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORXPUYHVZTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717044 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-26-0, 948571-48-0 | |

| Record name | 5-Amino-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.